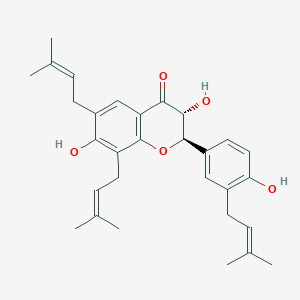

Lespeflorin B3

Description

Structure

3D Structure

Properties

Molecular Formula |

C30H36O5 |

|---|---|

Molecular Weight |

476.6 g/mol |

IUPAC Name |

(2R,3R)-3,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C30H36O5/c1-17(2)7-10-20-15-22(12-14-25(20)31)29-28(34)27(33)24-16-21(11-8-18(3)4)26(32)23(30(24)35-29)13-9-19(5)6/h7-9,12,14-16,28-29,31-32,34H,10-11,13H2,1-6H3/t28-,29+/m0/s1 |

InChI Key |

IKKCPYPLJMVWMP-URLMMPGGSA-N |

Isomeric SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C |

Canonical SMILES |

CC(=CCC1=CC2=C(C(=C1O)CC=C(C)C)OC(C(C2=O)O)C3=CC(=C(C=C3)O)CC=C(C)C)C |

Origin of Product |

United States |

Occurrence and Isolation of Lespeflorin B3

Isolation Methodologies from Plant Matrices

Solvent Extraction Techniques

The initial step in isolating flavonoids like Lespeflorin B3 from plant matrices is typically solid-liquid extraction using an appropriate solvent. e3s-conferences.org The choice of solvent is critical and depends on the polarity of the target compounds. nih.govresearchgate.net For flavonoids, which range from nonpolar aglycones to polar glycosides, a variety of solvents are employed. nih.gov

Common conventional extraction methods include maceration, percolation, reflux, and Soxhlet extraction. e3s-conferences.orgnih.gov Maceration involves soaking the plant material in a solvent, often at room temperature, and is a preferred method for citrus flavonoids. mdpi.com Percolation allows a solvent to slowly pass through the plant material, a process that is also conducted at room temperature. e3s-conferences.org Soxhlet extraction provides a continuous process where fresh solvent is recirculated over the sample, which can be more efficient but involves heat that may degrade thermally sensitive compounds. e3s-conferences.orgnih.gov

Polar solvents are generally effective for extracting flavonoids. nih.gov Mixtures of alcohol and water, such as 70% ethanol (B145695) or 75% methanol (B129727), are frequently used and have been shown to be efficient for flavonoid extraction. e3s-conferences.orgresearchgate.netmdpi.com Other solvents like acetone, ethyl acetate, and methanol are also commonly applied. mdpi.com The selection of the solvent system is a key factor influencing the quality and yield of the resulting extract. mdpi.com

Table 2: Common Solvents for Flavonoid Extraction

| Solvent | Type | Common Usage | Reference |

| Methanol | Polar | Frequently used for maceration. mdpi.com | mdpi.com |

| Ethanol | Polar | Often used in mixtures with water (e.g., 70%). e3s-conferences.orgresearchgate.net | e3s-conferences.org, researchgate.net |

| Acetone | Polar | Considered highly selective for flavonoids. mdpi.com | mdpi.com |

| Ethyl Acetate | Moderately Polar | Used for extraction of various flavonoids. mdpi.com | mdpi.com |

| Water | Polar | Used in decoctions and infusions, often mixed with alcohols. nih.gov | nih.gov |

Chromatographic Separation Strategies

Following solvent extraction, the crude extract contains a complex mixture of phytochemicals. Isolating a specific compound like Lespeflorin B3 requires further purification, which is typically achieved through chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) in Isolation

High-Performance Liquid Chromatography (HPLC) is a crucial and widely used technique for the final purification and isolation of flavonoids from complex extracts. vulcanchem.commdpi.com HPLC offers high resolution and reproducibility, making it superior to older methods like thin-layer chromatography (TLC) for separating structurally similar compounds. mdpi.com The process allows for the isolation of highly purified compounds from a complex mixture. nih.govnih.gov

In the context of isolating compounds from Lespedeza floribunda, researchers have used repeated HPLC for purification. researchgate.net For instance, fractions from initial chromatographic steps were purified by HPLC using a mobile phase of 85% methanol to yield pure compounds. researchgate.net The combination of initial column chromatography followed by HPLC is a standard procedure for isolating natural products like Lespeflorin B3. vulcanchem.com This methodology ensures the removal of impurities and allows for the collection of the target molecule for structural elucidation and further study. mdpi.comnih.gov

Compound Glossary

Thin Layer Chromatography (TLC) for Fractionation

Thin Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for separating components within a mixture, making it a valuable tool in the fractionation of complex plant extracts to isolate compounds like Lespeflorin B3. nih.gov The principle of TLC relies on the differential partitioning of compounds between a stationary phase, which is a thin layer of an adsorbent material (such as silica (B1680970) gel) coated onto a plate, and a liquid mobile phase, which is a solvent or mixture of solvents. irb.hr

In the context of fractionating a crude plant extract containing flavonoids, TLC is employed to separate compounds based on their polarity. akjournals.comscribd.com Flavonoid aglycones (without sugar molecules) and their more polar glycoside counterparts can be separated using this method. akjournals.com The separation is achieved by applying the extract onto the TLC plate and allowing the mobile phase to ascend the plate via capillary action. Less polar compounds travel further up the plate with the mobile phase, while more polar compounds interact more strongly with the stationary phase and travel shorter distances. This results in the separation of the mixture into distinct bands or spots. scribd.com

The choice of the mobile phase is critical for achieving effective separation. For flavonoids, various solvent systems are employed, often consisting of a mixture of solvents with differing polarities. For instance, a mobile phase composed of methanol, chloroform, and hexane (B92381) in a 7:2:1 ratio has been successfully used to separate flavonoid spots from fruit extracts. d-nb.info Another system for separating flavonoid aglycones involves a mixture of n-hexane, ethyl acetate, and formic acid. irb.hr The separated flavonoid fractions are typically visualized under UV light, often after being sprayed with a visualizing agent such as an ethanolic aluminum chloride solution, which causes flavonoids to fluoresce. d-nb.info

The separation efficiency is quantified by the Retention Factor (Rf) value for each compound, calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. d-nb.info Different flavonoids will exhibit different Rf values under the same TLC conditions, allowing for their separation and subsequent collection from the plate for further analysis. This process, known as preparative TLC, involves scraping the individual flavonoid bands from the plate. d-nb.info

Below is an illustrative data table showing hypothetical TLC results for the fractionation of a plant extract containing various types of flavonoids, including a flavanonol like Lespeflorin B3.

| Fraction | Compound Type | Hypothetical Rf Value | Visualization (UV 365 nm after AlCl₃ spray) |

| 1 | Flavonoid Glycoside | 0.25 | Bright Yellow |

| 2 | Flavanonol (e.g., Lespeflorin B3) | 0.50 | Greenish-Yellow |

| 3 | Flavone Aglycone | 0.75 | Blue/Green |

| 4 | Prenylated Flavonoid | 0.85 | Dark Quenched Spot |

This table is for illustrative purposes to demonstrate the principles of TLC separation for flavonoids and is based on general chromatographic behaviors, not on specific experimental data for Lespeflorin B3.

Structural Elucidation of Lespeflorin B3

Spectroscopic Characterization Techniques

The initial characterization of Lespeflorin B3 relies on a suite of spectroscopic methods that provide distinct yet complementary information about its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Lespeflorin B3, both ¹H and ¹³C NMR data are crucial for assigning the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum of Lespeflorin B3 reveals a series of signals, each corresponding to a unique proton or group of equivalent protons within the molecule. The chemical shift (δ) of each signal, reported in parts per million (ppm), indicates the electronic environment of the proton. Furthermore, the splitting pattern of the signals (e.g., singlet, doublet, triplet) provides information about the number of neighboring protons, a phenomenon known as spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different types of carbon atoms present in Lespeflorin B3. The chemical shifts in the ¹³C NMR spectrum are indicative of the functional groups to which the carbon atoms belong (e.g., aliphatic, aromatic, carbonyl).

A detailed analysis of both ¹H and ¹³C NMR data, often in conjunction with two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), allows for the unambiguous assignment of all proton and carbon signals, thereby establishing the complete connectivity of the molecule.

Interactive Data Table: Illustrative ¹H and ¹³C NMR Data for a Hypothetical Flavonoid Skeleton

| Position | ¹³C Chemical Shift (δc, ppm) | ¹H Chemical Shift (δH, ppm, multiplicity, J in Hz) |

| 2 | 79.5 | 5.40 (dd, J = 12.0, 3.0) |

| 3 | 70.2 | 4.65 (m) |

| 4 | 196.8 | - |

| 5 | 163.4 | - |

| 6 | 96.5 | 6.25 (d, J = 2.1) |

| 7 | 167.8 | - |

| 8 | 95.4 | 6.22 (d, J = 2.1) |

| 9 | 161.2 | - |

| 10 | 102.1 | - |

| 1' | 128.9 | - |

| 2' | 128.5 | 7.35 (d, J = 8.5) |

| 3' | 115.8 | 6.90 (d, J = 8.5) |

| 4' | 158.7 | - |

| 5' | 115.8 | 6.90 (d, J = 8.5) |

| 6' | 128.5 | 7.35 (d, J = 8.5) |

Note: The data in the table is illustrative for a generic flavonoid structure and does not represent the actual data for Lespeflorin B3, which is not publicly available.

Mass Spectrometry (MS) Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) of Lespeflorin B3 provides a highly accurate mass measurement, which allows for the determination of its molecular formula. Fragmentation patterns observed in the mass spectrum, often obtained through techniques like tandem mass spectrometry (MS/MS), offer valuable clues about the structural components of the molecule by showing how it breaks apart under specific conditions.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

While NMR and MS can define the connectivity and relative stereochemistry of a molecule, Circular Dichroism (CD) spectroscopy is a key technique for determining its absolute configuration. Chiral molecules, like Lespeflorin B3, interact differently with left and right circularly polarized light. The resulting CD spectrum, with its characteristic positive and negative Cotton effects, can be compared with theoretical spectra calculated for different possible stereoisomers. This comparison allows for the unambiguous assignment of the absolute stereochemistry at each chiral center within the molecule.

Advanced Spectroscopic Approaches for Structural Confirmation

To further confirm the proposed structure of Lespeflorin B3, advanced spectroscopic techniques are often employed. Two-dimensional NMR experiments such as HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) are invaluable. HMBC reveals long-range correlations between protons and carbons, helping to connect different structural fragments. NOESY provides information about the spatial proximity of protons, which is crucial for confirming the relative stereochemistry of the molecule.

Chemoinformatic and Computational Methods for Structure Verification

In modern structural elucidation, chemoinformatic and computational methods play a vital role in verifying the proposed structure. By comparing the experimentally obtained spectroscopic data (NMR and CD) with data calculated for the proposed structure using quantum chemical methods, a high degree of confidence in the structural assignment can be achieved. Discrepancies between experimental and calculated data can prompt a re-evaluation of the proposed structure, ensuring the final elucidated structure is accurate and reliable.

Biosynthesis and Metabolic Pathways of Lespeflorin B3

Proposed Biosynthetic Route of Lespeflorin B3 as a Tri-prenylated Flavanonol

The biosynthesis of prenylated flavonoids is a multi-stage process that begins with the formation of the fundamental C6-C3-C6 flavonoid skeleton, followed by modifications that introduce different functional groups, including prenyl moieties. nih.gov

The construction of the foundational flavanonol skeleton of Lespeflorin B3 follows the well-established phenylpropanoid and flavonoid biosynthetic pathways. The process initiates with primary metabolites from the shikimate pathway. L-phenylalanine, or sometimes L-tyrosine, serves as the initial precursor. mdpi.com Through the action of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL), this amino acid is converted into 4-coumaroyl-CoA. mdpi.commdpi.com

This activated intermediate then enters the flavonoid-specific pathway, where it condenses with three molecules of malonyl-CoA, a reaction catalyzed by chalcone (B49325) synthase (CHS), to yield a naringenin (B18129) chalcone. mdpi.com The chalcone is subsequently isomerized by chalcone flavanone (B1672756) isomerase (CHI) to form the flavanone naringenin. nih.govmdpi.com Naringenin is a critical branch-point intermediate. To form a flavanonol (also known as a dihydroflavonol), naringenin is hydroxylated at the 3-position by flavanone 3-hydroxylase (F3H). This resulting flavanonol serves as the direct aromatic precursor for the subsequent prenylation steps that lead to Lespeflorin B3.

Table 1: Primary Precursors in the Biosynthesis of the Lespeflorin B3 Flavanonol Core

| Precursor | Biosynthetic Pathway | Role |

| L-Phenylalanine | Shikimate Pathway | Initial amino acid precursor for the C6-C3 phenylpropanoid unit. mdpi.com |

| Malonyl-CoA | Fatty Acid Synthesis | Provides three C2 units for the A-ring of the flavonoid skeleton. nih.gov |

| 4-Coumaroyl-CoA | Phenylpropanoid Pathway | Activated intermediate that condenses with Malonyl-CoA. mdpi.com |

| Naringenin | Flavonoid Biosynthesis | Key flavanone intermediate. nih.gov |

| Dihydrokaempferol (Aromadendrin) | Flavonoid Biosynthesis | The likely unprenylated flavanonol core, derived from naringenin, ready for prenylation. |

Prenylation is the defining modification in the biosynthesis of Lespeflorin B3, responsible for attaching three C5 isoprenoid units to the flavanonol skeleton. This process significantly increases the structural complexity and lipophilicity of the molecule.

The key enzymes catalyzing this reaction are prenyltransferases (PTs) . nih.gov These enzymes facilitate the transfer of a prenyl group, typically from a donor molecule like dimethylallyl diphosphate (B83284) (DMAPP), to the flavonoid nucleus. mdpi.comkyoto-u.ac.jp The reaction mechanism is an electrophilic aromatic substitution, akin to a Friedel–Crafts alkylation, where the electron-rich positions on the flavonoid's aromatic rings attack the carbocation generated from the prenyl donor. nih.gov

Most identified flavonoid prenyltransferases are membrane-bound proteins and often require a divalent metal ion, such as Mg²⁺, as a cofactor for their catalytic activity. nih.govkyoto-u.ac.jp These enzymes can exhibit high substrate specificity, recognizing particular flavonoid skeletons and catalyzing prenylation at specific positions. nih.gov For the formation of Lespeflorin B3, a (2S)-flavanone substituted at positions 6, 8, and 3', at least one or potentially multiple specific prenyltransferases are required to sequentially attach the three prenyl groups to the dihydroxyflavanonol precursor. vulcanchem.com

Table 2: Key Enzymes and Mechanisms in Lespeflorin B3 Biosynthesis

| Enzyme/Component | Class/Family | Catalytic Function/Mechanism |

| Chalcone Synthase (CHS) | Polyketide Synthase | Catalyzes the condensation of 4-coumaroyl-CoA and malonyl-CoA to form the chalcone backbone. mdpi.com |

| Chalcone Isomerase (CHI) | Isomerase | Catalyzes the stereospecific cyclization of chalcone into a flavanone. nih.gov |

| Flavanone 3-Hydroxylase (F3H) | Dioxygenase | Hydroxylates the flavanone at the C3 position to form a flavanonol (dihydroflavonol). |

| Prenyltransferase (PT) | Transferase | Catalyzes the attachment of prenyl groups from DMAPP to the flavanonol skeleton via electrophilic substitution. nih.govkyoto-u.ac.jp |

| Dimethylallyl Diphosphate (DMAPP) | Isoprenoid | The biological isoprenoid unit that serves as the prenyl group donor. mdpi.comkyoto-u.ac.jp |

Comparative Analysis of Biosynthetic Pathways in Lespedeza Species

The genus Lespedeza is rich in polyphenolic compounds, but the specific profile of flavonoids varies significantly among different species, indicating species-specific evolution of the terminal biosynthetic pathways.

Lespedeza floribunda is the documented source of Lespeflorin B3. researchgate.netsci-hub.se Other species, such as Lespedeza cuneata and Lespedeza bicolor, also produce a diverse array of flavonoids, but not necessarily Lespeflorin B3. For instance, L. cuneata is known to produce other related compounds like lespeflorin B/C and lespecunioside A/B. nih.gov L. bicolor has been found to contain flavonoids such as xanthoangelol (B1683599) and various pterocarpans. nih.govmdpi.com

This comparative analysis suggests that while the foundational flavonoid biosynthetic pathway (leading to precursors like naringenin) is likely conserved across the Lespedeza genus, the downstream "tailoring" enzymes, particularly the specific prenyltransferases, differ. The unique expression of specific prenyltransferases in L. floribunda is responsible for the production of the tri-prenylated structure of Lespeflorin B3, distinguishing it from its botanical relatives. Genomic studies in Lespedeza potaninii have confirmed the presence of gene families involved in flavonoid biosynthesis, supporting the idea that the core machinery is present, with diversification occurring at the level of modifying enzymes. oup.com

Table 3: Comparison of Major Flavonoids in Select Lespedeza Species

| Lespedeza Species | Key Flavonoid Compounds Reported | Reference |

| L. floribunda | Lespeflorin B3 (tri-prenylated flavanonol) | researchgate.net, sci-hub.se |

| L. cuneata | Lespeflorin B/C, Lespecunioside A/B, Quercetin, Catechin, Rutin | nih.gov |

| L. bicolor | Xanthoangelol, Bicolosin A/B/C, Pterocarpans | mdpi.com, nih.gov |

| L. capitata | Quercetin, Kaempferol, Lespedecapitoside (Isoorientin) | mdpi.com, preprints.org |

In Vitro Metabolic Transformations and Biotransformation Studies

Specific in vitro metabolic studies exclusively focused on Lespeflorin B3 are not extensively documented in the available literature. However, the metabolic fate of the compound can be inferred from biotransformation studies of other structurally related prenylated flavonoids.

The metabolism of flavonoids generally proceeds through Phase I and Phase II reactions. Phase I reactions, catalyzed by cytochrome P450 enzymes, typically involve oxidations such as hydroxylation and demethylation. tandfonline.com Phase II reactions involve conjugation with polar molecules to increase water solubility and facilitate excretion. Common conjugations include glucuronidation (via UDP-glucuronosyltransferases) and sulfation (via sulfotransferases). researchgate.net

For prenylated flavonoids, the prenyl groups themselves can be sites of metabolic modification, such as hydroxylation or cyclization. The increased lipophilicity conferred by the prenyl chains may also influence interactions with metabolic enzymes and transporters. mdpi.com Studies on other complex flavonoids have identified numerous metabolites resulting from various combinations of these reactions. For example, the metabolism of medicarpin, a pterocarpan, in rats led to the identification of 165 different metabolites from reactions including demethylation, hydrogenation, hydroxylation, and glucuronidation. researchgate.net It is proposed that Lespeflorin B3 would likely undergo similar Phase I and Phase II metabolic transformations, though dedicated studies are required to confirm its specific metabolic pathways and resulting products. vulcanchem.com

In Vitro Biological Activities and Molecular Mechanisms of Lespeflorin B3

Melanin (B1238610) Synthesis Inhibitory Activity

Melanogenesis is the complex process responsible for the production of melanin, the primary pigment in human skin. patsnap.com This pathway is initiated by the enzyme tyrosinase, which catalyzes the conversion of the amino acid L-tyrosine to L-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone. medicaljournals.sefrontiersin.org The regulation of this pathway is a key strategy for addressing hyperpigmentation. patsnap.com Research has identified Lespeflorin B3 as a potent inhibitor of this process. researchgate.net

The inhibitory effects of Lespeflorin B3 on melanin production have been evaluated in vitro using Normal Human Epidermal Melanocytes (NHEM). researchgate.net These cells provide a physiologically relevant model for studying pigmentation. Studies on flavonoids isolated from Lespedeza floribunda, including Lespeflorin B3, have demonstrated that these compounds can effectively inhibit melanin synthesis within these cells. researchgate.net This indicates a direct biological effect on the primary cells responsible for pigmentation in the skin.

In comparative studies, the potency of phytochemicals is often benchmarked against established agents. Hydroquinone is a well-known skin-lightening drug that also acts as a tyrosinase inhibitor and is considered a gold standard for treating hyperpigmentation. researchgate.netjcadonline.com Research has shown that several flavonoids from the Lespedeza genus, the same family from which Lespeflorin B3 is derived, exhibit inhibitory activity stronger than that of hydroquinone. researchgate.net This suggests that compounds like Lespeflorin B3 may offer a high degree of potency in melanin synthesis inhibition.

The mechanism by which melanin synthesis is inhibited often involves targeting key regulatory points in the melanogenesis pathway. The primary target for many inhibitors is the enzyme tyrosinase, but modulation of downstream steps is also a viable mechanism. patsnap.commedicaljournals.se

Tyrosinase is the rate-limiting enzyme in melanin synthesis, making it a primary target for depigmenting agents. frontiersin.orgbrieflands.com It is a copper-containing oxidase that initiates the conversion of L-tyrosine into melanin precursors. brieflands.com Flavonoids, the class of compounds to which Lespeflorin B3 belongs, are known to act as tyrosinase inhibitors. jcadonline.com While direct enzymatic assays on Lespeflorin B3 are not extensively detailed in the provided results, its classification as a flavanonol and its origin from Lespedeza — a genus containing known tyrosinase inhibitors — strongly suggest this as a likely mechanism of action. researchgate.netmdpi.com The inhibition of tyrosinase prevents the formation of dopaquinone, a critical early step in the synthesis of both eumelanin (B1172464) and pheomelanin. medicaljournals.se

Molecular Targets in the Melanogenesis Pathway

Other Potential Biological Activities Associated with Lespeflorin B3 (as a Flavanonol and Member of Lespedeza Phytochemicals)

Beyond its specific effects on melanogenesis, Lespeflorin B3's chemical nature as a flavanonol and its origin in the Lespedeza genus suggest other potential biological activities. The Lespedeza genus is rich in polyphenols and flavonoids, which are classes of compounds well-documented for their broad pharmacological potential. mdpi.comresearchgate.net

Extracts from Lespedeza species have demonstrated significant antioxidant activity, evaluated through methods such as DPPH and ABTS radical scavenging assays. mdpi.com This antioxidant capacity is attributed to the high concentration of flavonoids and polyphenols, including compounds like quercetin, catechin, and rutin. mdpi.comresearchgate.net As a flavanonol, Lespeflorin B3 is expected to contribute to this antioxidant profile, which is crucial for protecting cells from oxidative stress.

Furthermore, phytochemicals from Lespedeza have been associated with anti-inflammatory effects. mdpi.comresearchgate.net These activities are often linked to the ability of flavonoids to modulate inflammatory pathways, such as the downregulation of pro-inflammatory cytokines. mdpi.com Other reported activities for compounds from this genus include antidiabetic and hepatoprotective effects. researchgate.netmdpi.com

Antioxidative Properties in Cellular Models

Research has indicated that various species of the Lespedeza genus possess antioxidative properties. researchgate.net While direct studies on Lespeflorin B3's antioxidative capacity in cellular models are not extensively detailed in the provided results, the general antioxidative nature of compounds from Lespedeza suggests a potential for Lespeflorin B3 to exhibit similar characteristics. Flavonoids, the class of compounds to which Lespeflorin B3 belongs, are well-known for their antioxidant activities. researchgate.net

Anti-inflammatory Effects (e.g., Nitric Oxide Production Modulation in Microglia)

The overproduction of nitric oxide (NO) by activated microglial cells is associated with neuroinflammatory conditions. mdpi.com Therefore, the regulation of NO production in microglia is a key target for treating neurodegenerative disorders. researchgate.net Studies on flavonoids isolated from Lespedeza cuneata have shown significant inhibitory effects on NO production in lipopolysaccharide (LPS)-stimulated BV-2 microglia cells. researchgate.net This suggests that flavonoids, as a class, can modulate inflammatory responses in the brain. brieflands.com While direct evidence for Lespeflorin B3 is not specified, analogous compounds from the same plant genus demonstrate this anti-inflammatory potential. The mechanism often involves the inhibition of inducible nitric oxide synthase (iNOS), a key enzyme in NO production during inflammation. nih.govbiomolther.org

Antidiabetic Potential (e.g., Inhibition of Advanced Glycation End Products (AGEs) Formation)

The formation and accumulation of advanced glycation end products (AGEs) are implicated in the development of diabetic complications. e-dmj.orgmdpi.com AGEs are formed through non-enzymatic reactions between reducing sugars and proteins. mdpi.com The inhibition of AGE formation is a potential therapeutic strategy for diabetes-related diseases. nih.gov Extracts from Lespedeza species have demonstrated antidiabetic properties, partly through the inhibition of AGEs. researchgate.net For instance, pretreatment with Lespedeza bicolor extract significantly reduced the formation of AGEs in methylglyoxal-treated cells. researchgate.net Polyphenolic compounds, such as flavonoids, have shown a significant ability to inhibit AGE formation in vitro. mdpi.com

Exploratory Activity in Cellular Systems (e.g., Cancer Cell Lines, based on analogous compounds)

The cytotoxic activity of compounds isolated from Lespedeza floribunda has been tested against various human cancer cell lines. researchgate.net One study found that a compound analogous to Lespeflorin B3 exhibited strong cytotoxic activity against all tested cell lines, including HTB-19, Kyse-30, and HEPG-2, with IC50 values ranging from 6.0 to 19.1 μM. researchgate.net Other related compounds showed moderate cytotoxic activity against cancer cells. researchgate.net The synthesis of analogs of natural products like Lespeflorin B3 is a strategy to explore and potentially enhance their bioactivity against cancer cell lines. nih.govtsu.edursc.orgnih.govchemrxiv.org

Cellular and Subcellular Mechanisms of Action (beyond Melanin Synthesis)

While Lespeflorin B3 is known as a melanin synthesis inhibitor, its molecular interactions extend to other cellular pathways. sci-hub.se

Interaction with Intracellular Signaling Pathways

Flavonoids are known to interact with various intracellular signaling pathways. researchgate.net In the context of inflammation, the anti-inflammatory effects of related compounds often involve the inhibition of signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in microglia. brieflands.commdpi.com The activation of these pathways is crucial for the production of pro-inflammatory mediators. biomolther.org For instance, some flavonoids suppress the activation of NF-κB, which in turn inhibits the expression of iNOS and cyclooxygenase-2 (COX-2), key enzymes in the inflammatory process. nih.gov

Effects on Mitochondrial Function and Bioenergetics

Currently, there is a notable absence of direct research findings specifically detailing the in vitro effects of Lespeflorin B3 on mitochondrial function and bioenergetics in the available scientific literature. However, studies on other structurally related compounds, such as other flavonoids isolated from the Lespedeza genus and the broader class of prenylated flavonoids, provide some insights into potential mitochondrial-targeted activities.

Research into various flavonoids has indicated their capacity to interact with and modulate mitochondrial pathways. researchgate.net The prenyl group, a characteristic feature of Lespeflorin B3, is thought to enhance the interaction of flavonoids with biological membranes, which could facilitate effects on mitochondrial function. researchgate.net Some prenylated flavonoids have been observed to influence key mitochondrial processes such as the electron transport chain and oxidative phosphorylation. acs.org For instance, certain prenylated flavonoids can act as uncouplers of oxidative phosphorylation, while others have been shown to affect the mitochondrial membrane potential. acs.orgnih.gov

A study on polyphenolic compounds isolated from Lespedeza bicolor, a plant of the same genus as the source of Lespeflorin B3, investigated the effects of various pterocarpans and coumestans on mitochondrial membrane potential in neuronal cells. researchgate.net This research demonstrated that some of these compounds could protect neuronal cells from toxin-induced damage by modulating mitochondrial function. researchgate.net For example, the coumestan (B1194414) lespebicoumestan A and a novel stilbenoid were among the compounds isolated and studied. researchgate.net

One particular study on a prenylated flavonoid, wushanicaritin, showed that it could protect cells by ameliorating the loss of mitochondrial membrane potential. researchgate.net Conversely, another prenylated flavonoid, BAS-4, was reported to induce apoptosis through the loss of mitochondrial transmembrane potential in glioma cells. nih.gov These findings suggest that the effects of prenylated flavonoids on mitochondrial function can be varied and are likely dependent on their specific chemical structures.

Given the lipophilic nature conferred by its prenyl groups, it is plausible that Lespeflorin B3 could interact with mitochondrial membranes and influence bioenergetic processes. However, without direct experimental evidence, any potential effects on mitochondrial respiration, ATP synthesis, or mitochondrial membrane potential remain speculative. Further research is required to elucidate the specific role, if any, that Lespeflorin B3 plays in mitochondrial function.

Research Findings on Related Compounds from Lespedeza bicolor

The following table summarizes the observed effects of various polyphenolic compounds isolated from Lespedeza bicolor on the mitochondrial membrane potential in paraquat-treated Neuro-2a cells. It is important to note that these findings are not directly applicable to Lespeflorin B3 but provide a contextual basis for the potential mitochondrial activity of related compounds from the same genus.

| Compound Number | Compound Name/Class | Concentration (µM) | Effect on Mitochondrial Membrane Potential in Paraquat-Treated Neuro-2a Cells | Reference |

| 3 | Pterocarpan | 10 | Increased percentage of living cells | mdpi.com |

| 5 | Stilbenoid | 1, 10 | Increased percentage of living cells | mdpi.com |

| 6 | Pterocarpan | 0.01 - 1 | Increased percentage of living cells (by 17% at 1 µM) | mdpi.com |

| 8 | Pterocarpan | 1, 10 | Increased percentage of living cells | mdpi.com |

| 9 | Pterocarpen | - | Effectively increased the percentage of living cells after treatment with rotenone | researchgate.net |

| 10 | Lespebicoumestan A (Coumestan) | - | Effectively increased the percentage of living cells after treatment with rotenone | researchgate.net |

Structure Activity Relationship Sar Studies of Lespeflorin B3

Influence of Functional Group Modifications on Biological Efficacy

The biological activity of flavonoids like Lespeflorin B3 is significantly modulated by the nature and position of their functional groups. The presence of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups, in particular, plays a pivotal role in determining the compound's solubility, lipophilicity, and ability to interact with receptor sites.

Research into related flavonoids demonstrates that the bioactivity of these compounds can be readily manipulated through simple modifications of their functional groups. researchgate.net For instance, the strategic introduction of additional hydroxyl or methoxy groups can enhance water solubility or target specificity. vulcanchem.com Studies on flavonoids isolated from Lespedeza cuneata have suggested that the presence of free hydroxyl groups at specific positions (C3 and C7) may be crucial for certain biological activities, such as the inhibition of nitric oxide production. researchgate.net In the case of pterocarpans, a class of compounds structurally related to Lespeflorin B3, the addition of a methoxy group at the C1 position was found to enhance inhibitory activity against certain enzymes. researchgate.net This suggests that modifications to the core scaffold of Lespeflorin B3 could yield derivatives with altered or improved biological efficacy.

The table below illustrates hypothetical modifications to the Lespeflorin B3 structure and their potential impact on biological activity based on established SAR principles for flavonoids.

| Compound | Modification from Lespeflorin B3 | Predicted Effect on Bioactivity | Rationale |

| Lespeflorin B3 | - | Baseline Activity (e.g., Melanin (B1238610) Synthesis Inhibition) | Natural compound's intrinsic activity. researchgate.net |

| Derivative A | Additional hydroxyl group on the B-ring | Potentially increased antioxidant activity and receptor binding | Hydroxyl groups are key for hydrogen bonding with biological targets. |

| Derivative B | Methylation of a key hydroxyl group | Decreased activity if the -OH is vital for binding; increased membrane permeability | Blocks a key interaction point but increases lipophilicity. sci-hub.se |

| Derivative C | Removal of the C3-hydroxyl group | Likely significant loss of activity | Studies on related flavonoids show C3-OH can be critical for efficacy. researchgate.net |

Impact of Prenyl Group Position and Cyclization on Inhibitory Activity

Lespeflorin B3 is characterized as a tri-prenylated flavanonol, and these prenyl side chains are significant contributors to its biological profile. researchgate.netsci-hub.se Prenylation, the attachment of a prenyl group, generally increases the lipophilicity of a flavonoid. sci-hub.se This enhancement confers a stronger affinity for biological membranes, potentially improving cellular uptake and interaction with membrane-bound targets. sci-hub.se

The position of these prenyl groups on the flavonoid skeleton is not arbitrary and influences the molecule's interaction with specific targets. Furthermore, these chains can undergo cyclization to form additional rings, altering the molecule's shape and rigidity. However, studies comparing related compounds, such as lespeflorin G2 and lespeflorin G8, have shown that the cyclization of a prenyl group does not always lead to a significant change in inhibitory effect on melanin synthesis. researchgate.net This indicates that for certain activities, the increased lipophilicity and steric bulk of the prenyl chain are more important than a rigid, cyclized structure.

The following table compares related Lespedeza flavonoids with different prenylation and cyclization patterns to highlight their influence on melanin synthesis inhibition.

| Compound | Key Structural Feature | Reported Impact on Melanin Synthesis Inhibition | Reference |

| Lespeflorin G2 | Prenylated | Active Inhibitor | researchgate.net |

| Lespeflorin G8 | Cyclized Prenyl Group | Activity not significantly different from Lespeflorin G2 | researchgate.net |

| Lespeflorin H2 | Pyranosyl ring at B ring | Inhibition effect of 2.90 µM | researchgate.net |

| Lespeflorin G11 | Pyranosyl ring at B ring | Inhibition effect of 1.48 µM | researchgate.net |

Stereochemical Determinants of Biological Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a pivotal factor in biological activity. nih.govnih.gov Chiral compounds like Lespeflorin B3, which is specifically the (2S)-flavanone enantiomer, exist as distinct stereoisomers that can interact very differently with chiral biological targets such as enzymes and receptors. vulcanchem.comnih.gov

The specific 3D shape of an enantiomer determines its ability to fit into a binding site. nih.gov For a biological effect to occur, functional groups on the drug molecule must align precisely with corresponding regions on the target. nih.gov An inactive enantiomer, despite having the same chemical formula and connectivity, may not be able to achieve this alignment and thus will not elicit the same biological response. nih.gov Even if the chiral center is not directly involved in binding, enantiomers can exhibit different metabolic profiles and affinities for other enzymes or transporters. nih.gov Studies on other chiral molecules have confirmed that stereochemistry can be the deciding factor for biological activity, with only one specific isomer demonstrating a significant effect, often due to stereoselective cellular uptake mechanisms. nih.gov Therefore, the (2S) configuration of Lespeflorin B3 is likely a critical determinant of its known activity as a melanin synthesis inhibitor.

| Stereoisomer Feature | Description | Implication for Biological Interaction |

| Defined Chirality | Lespeflorin B3 is the (2S)-flavanone isomer. vulcanchem.com | The specific spatial arrangement of the B-ring relative to the C-ring is fixed. |

| Receptor Fit | Biological targets (e.g., enzymes, receptors) are chiral. | Only the (2S) isomer may fit correctly into the active site to produce an effect. An (2R) isomer would likely have a different or no activity. nih.gov |

| Metabolic Profile | Enzymes involved in metabolism are stereoselective. | The (2S) and (2R) enantiomers could be metabolized at different rates, leading to different pharmacokinetic profiles. nih.gov |

Computational Modeling and Molecular Docking for SAR Elucidation

Computational tools like molecular modeling and docking are invaluable for elucidating the structure-activity relationships of compounds like Lespeflorin B3. unirioja.esschrodinger.com Molecular docking, in particular, is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand, e.g., Lespeflorin B3) to a second (the receptor or target protein). unirioja.esnih.gov

This process involves preparing 3D models of both the ligand and the macromolecule, often using force fields to represent their surfaces and potential binding cavities. unirioja.es The software then systematically or stochastically searches for the best conformational fit of the ligand within the target's active site. unirioja.es By analyzing the resulting binding poses and interaction energies, researchers can gain atomistic insights into molecular recognition. unirioja.es This can explain why certain functional groups enhance activity (e.g., by forming hydrogen bonds) or why a specific stereoisomer is more active than another. nih.govnih.gov While specific docking studies on Lespeflorin B3 are not widely published, this methodology offers a powerful approach to hypothesize and rationalize the experimental SAR data. ibch.ruswri.org

A hypothetical molecular docking workflow for Lespeflorin B3 is outlined below.

| Step | Description | Objective |

| 1. Target Preparation | Obtain the 3D crystal structure of a target protein (e.g., tyrosinase for melanin inhibition) or build a homology model. | Prepare a realistic model of the biological target. schrodinger.com |

| 2. Ligand Preparation | Generate the 3D structure of Lespeflorin B3 and its analogues (with modified functional groups or stereochemistry). | Create accurate models of the compounds to be tested. schrodinger.com |

| 3. Docking Simulation | Use docking software to place the ligands into the defined binding site of the target protein. | Predict the most stable binding poses and orientations of each ligand. unirioja.esswri.org |

| 4. Analysis & Scoring | Analyze the interactions (e.g., hydrogen bonds, hydrophobic contacts) and use scoring functions to estimate binding affinity. | Elucidate the molecular basis of the interaction and rank compounds based on predicted affinity, thereby rationalizing observed SAR. ibch.ru |

Advanced Analytical Methodologies for Lespeflorin B3 Research

Quantitative and Qualitative Analysis in Complex Biological and Botanical Matrices

The accurate measurement and identification of Lespeflorin B3 in complex samples, such as plant extracts or biological fluids, present significant analytical challenges due to the presence of numerous interfering substances.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection (UV-DAD, MS)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Lespeflorin B3. When coupled with advanced detectors like Ultraviolet-Diode Array Detection (UV-DAD) and Mass Spectrometry (MS), it provides a powerful tool for both quantitative and qualitative assessments. pensoft.netresearchgate.net HPLC systems can effectively separate Lespeflorin B3 from other components in a sample mixture. pensoft.netbiorxiv.org The UV-DAD detector allows for the monitoring of elution at multiple wavelengths, which aids in the initial identification and purity assessment of the chromatographic peak corresponding to Lespeflorin B3.

For more definitive identification and structural elucidation, coupling HPLC with a mass spectrometer (LC-MS) is indispensable. semanticscholar.orgmdpi.com This hyphenated technique offers high sensitivity and specificity, enabling the detection of Lespeflorin B3 even at low concentrations within complex matrices. animbiosci.org LC-MS analysis provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), yields structural information that confirms the identity of Lespeflorin B3. The development of a robust HPLC method requires careful optimization of the stationary phase, mobile phase composition, and gradient elution to achieve adequate separation from potentially co-eluting compounds. researchgate.net

A typical workflow for the analysis of Lespeflorin B3 in a botanical matrix, such as Lespedeza cuneata, would involve extraction of the plant material, followed by filtration and direct injection into the HPLC system. researchgate.net The resulting chromatogram would be analyzed to determine the retention time and UV spectrum of Lespeflorin B3, which are then compared to a pure standard for confirmation. For quantitative analysis, a calibration curve is constructed using standards of known concentrations to accurately determine the amount of Lespeflorin B3 in the sample. researchgate.net

| Parameter | Condition |

|---|---|

| HPLC System | Agilent 1260 series researchgate.net |

| Column | Reverse-phase C18 |

| Mobile Phase | Gradient of methanol (B129727) and water researchgate.net |

| Flow Rate | Typically 1.0 mL/min |

| Detection | UV-DAD (200-400 nm), MS |

| Injection Volume | 10-20 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components or Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. scielo.br While Lespeflorin B3 itself is a non-volatile flavonoid, GC-MS can be employed for its analysis after a chemical derivatization step. sigmaaldrich.comnih.gov Derivatization converts non-volatile compounds into more volatile and thermally stable derivatives suitable for GC analysis. jfda-online.commdpi.comresearchgate.net Common derivatization methods for compounds with hydroxyl groups, like flavonoids, include silylation or acylation. sigmaaldrich.comjfda-online.com

The primary advantage of using GC-MS is its high chromatographic resolution, which allows for the separation of complex mixtures of derivatized compounds. scielo.br The mass spectrometer provides detailed structural information based on the fragmentation patterns of the derivatives, aiding in their identification. nih.gov However, the need for derivatization adds a step to the sample preparation process and can sometimes introduce artifacts. researchgate.net Therefore, GC-MS is more commonly used for the analysis of volatile components that may be present in Lespedeza extracts alongside Lespeflorin B3, or for specific applications where the derivatization of flavonoids is advantageous for separation or detection. mdpi.com

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Metabolite Profiling

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for determining the elemental composition of unknown compounds and for distinguishing between molecules with very similar masses. lcms.czbioanalysis-zone.com When coupled with liquid chromatography (LC-HRMS), this technique is exceptionally powerful for metabolite profiling in complex biological extracts. animbiosci.org For Lespeflorin B3 research, LC-HRMS can be used to accurately identify this compound and to discover new, related metabolites in Lespedeza species.

Tandem Mass Spectrometry (MS/MS) adds another dimension of structural information. bioanalysis-zone.com In an MS/MS experiment, a specific ion (the precursor ion, e.g., the molecular ion of Lespeflorin B3) is selected and fragmented, and the resulting fragment ions (product ions) are detected. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of known compounds by comparing it to a spectral library or to elucidate the structure of novel metabolites. This is particularly useful in distinguishing between isomeric flavonoids, which have the same molecular weight but different structures.

Spectroscopic Fingerprinting Techniques for Extract Characterization (e.g., FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique that can be used to obtain a "fingerprint" of a plant extract. usamvcluj.ro The FTIR spectrum provides information about the functional groups present in the sample, as different chemical bonds absorb infrared radiation at specific frequencies. usamvcluj.ro For the characterization of Lespedeza extracts, FTIR can be used as a quality control tool to ensure consistency between different batches. jrespharm.com

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| ~3400 | O-H stretching (hydroxyl groups) |

| ~1650 | C=O stretching (carbonyl group) |

| ~1600-1450 | C=C stretching (aromatic rings) |

| ~1300-1000 | C-O stretching (ethers and alcohols) |

Advanced Metabolomic Approaches for Comprehensive Characterization

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.govnih.gov Untargeted metabolomics, often employing LC-HRMS, is a powerful approach to explore the full range of metabolites in Lespedeza species, including Lespeflorin B3 and other related flavonoids. mdpi.commdpi.com This approach can reveal novel compounds and provide insights into the biosynthetic pathways of these molecules. mdpi.com

Semi-targeted metabolomics offers a balance between the broad scope of untargeted analysis and the quantitative accuracy of targeted methods. americanpharmaceuticalreview.com In this approach, a list of known or suspected compounds, including Lespeflorin B3, is analyzed quantitatively, while simultaneously collecting data on all other detectable metabolites in an untargeted manner. americanpharmaceuticalreview.com This allows for both hypothesis-driven research on specific compounds and the discovery of unexpected metabolic changes. mdpi.com The vast datasets generated by metabolomic studies require advanced bioinformatics and statistical tools for data processing, metabolite identification, and biological interpretation. animbiosci.org

Future Directions and Emerging Research Opportunities for Lespeflorin B3

Comprehensive Elucidation of Molecular Mechanisms of Action

While Lespeflorin B3 has been identified as a melanin (B1238610) synthesis inhibitor, the precise molecular pathways through which it exerts this effect remain largely uncharacterized. researchgate.netsci-hub.seunive.it Future research must focus on a comprehensive elucidation of its mechanism of action. This includes identifying its direct molecular targets within melanocytes and other cell types. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational docking studies can be employed to pinpoint protein binding partners. Furthermore, investigating its influence on key signaling pathways involved in melanogenesis, such as the cyclic AMP (cAMP) and mitogen-activated protein kinase (MAPK) pathways, is crucial. researchgate.net Understanding these intricate molecular interactions will not only clarify its role as a depigmenting agent but may also reveal novel therapeutic applications.

Exploration of Novel Bioactivities and Broader Therapeutic Potentials in In Vitro Models

Beyond its known role in melanin synthesis, the broader therapeutic potential of Lespeflorin B3 is an area of significant interest. Preliminary studies on related flavonoids from the Lespedeza genus suggest a range of biological activities, including anti-inflammatory, antioxidant, and anti-diabetic properties. researchgate.net Future in vitro studies should systematically screen Lespeflorin B3 against a diverse panel of cell lines and biological assays to uncover novel bioactivities. This could include assessing its potential as an anti-cancer agent, an immunomodulator, or a neuroprotective compound. researchgate.netdarshanpublishers.com For instance, evaluating its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated microglial cells could indicate anti-inflammatory potential relevant to neurodegenerative diseases. researchgate.net

Development of Efficient and Scalable Synthetic Routes for Industrial Application

The natural abundance of Lespeflorin B3 is limited, making its isolation from plant sources impractical for large-scale production. researchgate.net Therefore, the development of efficient and scalable synthetic routes is a critical prerequisite for its industrial application. While the synthesis of related flavonoids has been reported, a dedicated and optimized total synthesis of Lespeflorin B3 has yet to be achieved. researchgate.net Future research should focus on developing a convergent and high-yielding synthetic strategy. This would involve the retrosynthetic analysis of the Lespeflorin B3 structure to identify key disconnections and the development of robust and stereoselective reactions to construct the flavanonol core and introduce the three prenyl groups. The ultimate goal is to devise a synthetic pathway that is amenable to scale-up, cost-effective, and environmentally friendly.

Targeted Structure-Activity Relationship Studies for Lead Optimization and Drug Design

To enhance the therapeutic potential of Lespeflorin B3, targeted structure-activity relationship (SAR) studies are essential for lead optimization and drug design. biosolveit.despirochem.com This involves the synthesis of a library of Lespeflorin B3 analogs with systematic modifications to its chemical structure. frontiersin.org For example, the number and position of the prenyl groups, the hydroxylation pattern of the aromatic rings, and the stereochemistry of the flavanonol core can be varied. researchgate.net Each analog would then be evaluated for its biological activity, allowing for the identification of key structural features responsible for its therapeutic effects. pelagobio.com This information can then be used to design and synthesize second-generation compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov

Biosynthetic Engineering for Enhanced Natural Production of Lespeflorin B3

An alternative to chemical synthesis for producing Lespeflorin B3 is to enhance its natural production through biosynthetic engineering. nih.gov This involves identifying the genes and enzymes responsible for its biosynthesis in Lespedeza floribunda and then using metabolic engineering techniques to increase their expression or activity. frontiersin.orgmdpi.com This could involve overexpressing key enzymes in the flavonoid biosynthetic pathway or knocking out competing pathways to channel more metabolic flux towards Lespeflorin B3 production. scienceopen.com Furthermore, the biosynthetic pathway could be transferred to a microbial host, such as Escherichia coli or Saccharomyces cerevisiae, for fermentation-based production. ouc.edu.cn This approach offers the potential for a more sustainable and cost-effective method for producing Lespeflorin B3 on an industrial scale.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing Lespeflorin B3, and how can purity be rigorously validated?

- Methodological Answer : Synthesis protocols should follow reproducible procedures, including detailed reaction conditions (solvents, catalysts, temperature), stoichiometric ratios, and purification steps (e.g., column chromatography or recrystallization). Validate purity via high-performance liquid chromatography (HPLC) with ≥95% purity thresholds and complementary techniques like mass spectrometry (MS) for molecular weight confirmation. Elemental analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for structural validation . For known compounds, cross-reference spectral data with published literature; for novel derivatives, provide full spectroscopic characterization .

Q. Which analytical techniques are essential for characterizing Lespeflorin B3’s structural integrity and stability under experimental conditions?

- Methodological Answer : Prioritize a multi-modal approach:

- Structural analysis : ¹H/¹³C NMR for bond connectivity, Fourier-transform infrared spectroscopy (FTIR) for functional groups.

- Stability testing : Accelerated stability studies under varying pH, temperature, and light exposure, monitored via UV-Vis spectroscopy or HPLC.

- Quantitative metrics : Report retention times, peak area ratios, and spectral overlays to benchmark against reference standards. Ensure instrumentation calibration and include error margins for reproducibility .

Q. How should researchers design initial in vitro experiments to assess Lespeflorin B3’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- Controls : Include vehicle controls (e.g., DMSO), positive/negative controls, and dose-response curves (e.g., 0.1–100 µM range).

- Replicates : Use triplicate measurements with independent biological replicates to account for plate-to-plate variability.

- Endpoint selection : Align assays with mechanistic hypotheses (e.g., apoptosis via caspase-3 activation, cytotoxicity via MTT assays).

- Statistical rigor : Predefine significance thresholds (e.g., p < 0.05 using ANOVA with post-hoc tests) and report effect sizes .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro efficacy and in vivo pharmacokinetic data for Lespeflorin B3?

- Methodological Answer :

- Iterative analysis : Re-evaluate in vitro models for physiological relevance (e.g., 3D cell cultures vs. monolayer assays).

- Pharmacokinetic profiling : Measure bioavailability (%F), half-life (t₁/₂), and tissue distribution in preclinical models. Use LC-MS/MS for plasma metabolite identification.

- Mechanistic deconvolution : Perform RNA-seq or proteomics to identify off-target effects or compensatory pathways in vivo. Cross-validate findings with knockout models or siRNA silencing .

Q. What strategies optimize Lespeflorin B3’s bioavailability in preclinical models without compromising structural stability?

- Methodological Answer :

- Formulation : Test lipid-based nanoemulsions or cyclodextrin complexes to enhance solubility.

- Prodrug design : Introduce hydrolyzable moieties (e.g., ester linkages) to improve membrane permeability, validated via Caco-2 cell permeability assays.

- In silico modeling : Predict logP and pKa values using tools like MarvinSuite or ChemAxon to guide structural modifications. Monitor stability via forced degradation studies .

Q. Which computational approaches are validated for modeling Lespeflorin B3’s interaction with putative molecular targets?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina or Schrödinger Suite with crystal structures (PDB) of target proteins. Validate binding poses via molecular dynamics (MD) simulations (e.g., 100 ns trajectories in GROMACS).

- QSAR modeling : Build regression models with descriptors like topological polar surface area (TPSA) and hydrogen-bonding capacity. Cross-check predictions with experimental IC₅₀ values .

Data Analysis & Contradiction Management

Q. How should researchers address conflicting reports on Lespeflorin B3’s mechanism of action across independent studies?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, assay endpoints, compound concentrations) using PRISMA guidelines.

- Orthogonal validation : Employ CRISPR-Cas9 gene editing to confirm target dependency or use biophysical techniques (e.g., surface plasmon resonance) to quantify binding affinities.

- Contextual reporting : Highlight batch-to-batch variability, solvent effects, or species-specific differences in methodology sections .

Ethical & Reproducibility Considerations

Q. What documentation standards ensure reproducibility of Lespeflorin B3 studies in alignment with journal guidelines?

- Methodological Answer :

- Data transparency : Deposit raw spectral data (NMR, MS) in public repositories (e.g., Zenodo) and provide accession numbers.

- Experimental detail : Specify instrument models (e.g., Bruker Avance III HD 500 MHz for NMR), software versions, and statistical packages (e.g., GraphPad Prism v9.0).

- Ethical compliance : For in vivo studies, include IACUC approval numbers and ARRIVE guidelines checklist .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.